4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol 4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol
Brand Name: Vulcanchem
CAS No.: 1484226-80-3
VCID: VC7105603
InChI: InChI=1S/C12H13N3O3/c1-17-7-3-4-11(18-2)8(5-7)10-6-9(13)12(16)15-14-10/h3-6H,1-2H3,(H2,13,14)(H,15,16)
SMILES: COC1=CC(=C(C=C1)OC)C2=NNC(=O)C(=C2)N
Molecular Formula: C12H13N3O3
Molecular Weight: 247.254

4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol

CAS No.: 1484226-80-3

Cat. No.: VC7105603

Molecular Formula: C12H13N3O3

Molecular Weight: 247.254

* For research use only. Not for human or veterinary use.

4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol - 1484226-80-3

Specification

CAS No. 1484226-80-3
Molecular Formula C12H13N3O3
Molecular Weight 247.254
IUPAC Name 5-amino-3-(2,5-dimethoxyphenyl)-1H-pyridazin-6-one
Standard InChI InChI=1S/C12H13N3O3/c1-17-7-3-4-11(18-2)8(5-7)10-6-9(13)12(16)15-14-10/h3-6H,1-2H3,(H2,13,14)(H,15,16)
Standard InChI Key UOFXSOMBDJBOMI-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)C2=NNC(=O)C(=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-amino-3-(2,5-dimethoxyphenyl)-1H-pyridazin-6-one, reflects its bicyclic structure: a pyridazine ring fused with a 2,5-dimethoxyphenyl substituent. Key features include:

  • Amino group at C4: Enhances hydrogen-bonding capacity and influences electronic properties.

  • Hydroxyl group at C3: Contributes to polarity and potential tautomeric behavior.

  • 2,5-Dimethoxyphenyl moiety: Introduces steric bulk and modulates lipophilicity .

The SMILES notation COC1=CC(=C(C=C1)OC)C2=NNC(=O)C(=C2)N\text{COC1=CC(=C(C=C1)OC)C2=NNC(=O)C(=C2)N} and InChIKey UOFXSOMBDJBOMI-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic configuration.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H13N3O3\text{C}_{12}\text{H}_{13}\text{N}_{3}\text{O}_{3}
Molecular Weight247.254 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
XLogP3-AA~0.8 (estimated)

Synthetic Methodologies

Pyridazine Core Construction

Pyridazine derivatives are typically synthesized via cyclization reactions. For 4-amino-6-arylpyridazin-3-ols, a common approach involves:

  • Condensation of hydrazines with 1,4-diketones or α,β-unsaturated carbonyl compounds.

  • Functionalization of preformed pyridazine rings through electrophilic substitution or cross-coupling .

In a related study, the synthesis of imidazo[1,2-b]pyridazines involved Hofmann rearrangements and cyanogen bromide-mediated cyclizations to install aminoheterocyclic moieties . These methods could be adapted for constructing the target compound’s core.

Biological Activity and Mechanistic Insights

Pyridazine Derivatives in Drug Discovery

Pyridazines exhibit diverse pharmacological profiles:

  • Antimicrobial activity: Imidazo[1,2-b]pyridazines showed potent activity against Mycobacterium tuberculosis (MIC90 ≤ 1 µg/mL) by targeting cell wall synthesis .

  • Anti-inflammatory effects: Amino/hydroxyl substitutions enhance interactions with cyclooxygenase-2 (COX-2).

  • Anticancer potential: Pyridazine cores inhibit kinases involved in tumor proliferation .

While direct data on 4-amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol are lacking, its structural similarity to active compounds suggests plausible bioactivity.

Table 2: Hypothesized Targets and Mechanisms

TargetProposed MechanismAnalogous Compounds
Bacterial enzymesInhibition of dihydrofolate reductaseImidazo[1,2-b]pyridazines
Inflammatory mediatorsCOX-2 modulation6-Arylpyridazin-3-ols
KinasesATP-binding site competitionPyridazine-based inhibitors

Research Gaps and Future Directions

Unresolved Questions

  • Solubility and pharmacokinetics: Experimental determination of aqueous solubility and LogP values is critical for drug-likeness assessments .

  • In vitro screening: Priority targets include antibacterial, antifungal, and anticancer assays.

  • Structure-Activity Relationships (SAR): Systematic variation of methoxy/amino substituents could optimize potency.

Synthetic Challenges

  • Regioselectivity: Controlling the position of amino/hydroxyl groups during cyclization remains non-trivial .

  • Stability: Pyrrole-fused analogs exhibit instability under acidic conditions , necessitating protective group strategies.

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